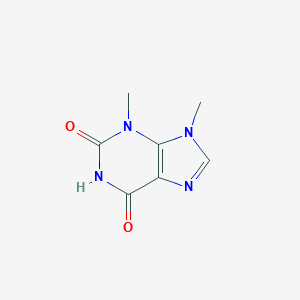

3,9-Dimethylxanthine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,9-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-3-8-4-5(12)9-7(13)11(2)6(4)10/h3H,1-2H3,(H,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOWZFHIJSYJIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166410 | |

| Record name | 3,9-Dihydro-3,9-dimethyl-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15837-08-8 | |

| Record name | 3,9-Dimethylxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15837-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,9-Dimethylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015837088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dihydro-3,9-dimethyl-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,9-dihydro-3,9-dimethyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 3,9-Dimethylxanthine: A Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 3,9-dimethylxanthine, a significant purine derivative of interest to researchers and professionals in drug development. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the chemical logic underpinning the synthetic choices. We will explore the prevalent Traube purine synthesis, detailing the critical transformations from readily available uracil derivatives. Each step is elucidated with a focus on the mechanistic rationale, empowering researchers to not only replicate but also adapt these methods for their specific applications. This guide includes detailed, step-by-step experimental protocols, comparative data tables, and visualizations of the synthetic pathways to ensure clarity and reproducibility.

Introduction: The Significance of the Xanthine Scaffold

The xanthine core, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active molecules.[1] Methylated xanthines, such as caffeine and theophylline, are well-known for their diverse pharmacological effects, including central nervous system stimulation and bronchodilation. This compound, a less common isomer, presents a unique substitution pattern that warrants investigation for novel biological activities. Understanding its synthesis is paramount for enabling further research into its potential therapeutic applications.

This guide will focus on the most established and versatile method for the synthesis of the purine ring system: the Traube purine synthesis. This classical approach involves the construction of the imidazole ring onto a pre-existing pyrimidine core, offering a high degree of flexibility in accessing a wide range of substituted xanthines.

The Traube Purine Synthesis: A Pathway to this compound

The Traube purine synthesis, first reported in 1900, remains a cornerstone of purine chemistry.[2] The general strategy involves the cyclization of a 4,5-diaminopyrimidine derivative. For the synthesis of this compound, the key intermediate is 6-amino-5-formamido-1-methyl-3-methylaminouracil. The overall synthetic approach, starting from the readily available 1-methyl-6-chlorouracil, is a multi-step process that offers a logical and efficient route to the target molecule.

A notable synthesis of 3,9-dialkylxanthines, including the dimethyl variant, was reported by Youssif et al.[3] This pathway involves a sequence of nucleophilic substitution, nitrosation, reduction, formylation, and finally, dehydrocyclization.

Visualizing the Traube Pathway for this compound Synthesis

Caption: The Traube synthesis pathway for this compound.

Starting Materials: The Foundation of the Synthesis

The selection of the starting material is a critical decision in any synthetic campaign, directly impacting the overall efficiency and feasibility of the route. For the synthesis of this compound via the Traube pathway, two primary starting materials are of significant interest:

-

1-Methyl-6-chlorouracil: This is a versatile and commercially available starting material. The chloro group at the 6-position is a good leaving group, readily susceptible to nucleophilic substitution, which is the initial step in the synthetic sequence.

-

6-Amino-1-methyluracil: Also commercially available, this compound can be an alternative starting point. However, it requires an additional methylation step to introduce the methyl group at the 3-position, which can sometimes lead to mixtures of products.

For the purpose of this guide, we will focus on the pathway commencing with 1-methyl-6-chlorouracil, as it provides a more direct and controlled route to the desired substitution pattern of this compound.

Detailed Experimental Protocols and Mechanistic Insights

The following sections provide a step-by-step guide to the synthesis of this compound, accompanied by explanations of the underlying chemical principles.

Step 1: Synthesis of 6-(Methylamino)-1-methyluracil

Protocol:

-

In a round-bottom flask, suspend 1-methyl-6-chlorouracil (1.0 eq) in ethanol.

-

To this suspension, add an aqueous solution of methylamine (excess, typically 2-3 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 6-(methylamino)-1-methyluracil, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Expertise & Experience: The use of excess methylamine drives the nucleophilic aromatic substitution reaction to completion. Ethanol is a suitable solvent as it dissolves the starting material to a sufficient extent and is relatively easy to remove. The precipitation of the product upon cooling simplifies the purification process, often yielding a product of high purity without the need for column chromatography.

Step 2: Synthesis of 6-(Methylamino)-1-methyl-5-nitrosouracil

Protocol:

-

Suspend 6-(methylamino)-1-methyluracil (1.0 eq) in a mixture of water and glacial acetic acid.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 10 °C.

-

Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

The nitroso product, which is often colored (typically reddish-purple), will precipitate.

-

Collect the solid by filtration, wash with cold water, and then with cold ethanol.

-

Dry the product under vacuum.

Trustworthiness: The control of temperature is crucial in this step to prevent the decomposition of nitrous acid and to minimize side reactions. The slow addition of sodium nitrite ensures that the concentration of nitrous acid remains low, which is important for selectivity. The distinct color of the 5-nitroso derivative provides a visual confirmation of the reaction's progress.

Step 3: Synthesis of 5-Amino-6-(methylamino)-1-methyluracil

Protocol:

-

Suspend the 6-(methylamino)-1-methyl-5-nitrosouracil (1.0 eq) in water or a mixture of water and ethanol.

-

Heat the suspension to 50-60 °C.

-

Slowly add a reducing agent, such as sodium dithionite (Na₂S₂O₄) (2-3 eq), in portions. The color of the reaction mixture will change as the nitroso group is reduced.

-

After the addition is complete, continue heating for an additional 30-60 minutes until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

The product, a diaminouracil derivative, may precipitate upon cooling or after partial removal of the solvent.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Authoritative Grounding & Comprehensive References: The reduction of the nitroso group to an amine is a standard transformation in organic synthesis. Sodium dithionite is a common and effective reagent for this purpose.[1] The disappearance of the color of the nitroso compound is a reliable indicator of the reaction's progression.

Step 4: Synthesis of 6-Amino-5-formamido-1-methyl-3-methylaminouracil

Protocol:

-

Dissolve the 5-amino-6-(methylamino)-1-methyluracil (1.0 eq) in formic acid (excess).

-

Heat the reaction mixture at reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the excess formic acid under reduced pressure.

-

The crude formylated product can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent like ethanol.

Expertise & Experience: Formic acid serves as both the reagent and the solvent in this formylation step. The reaction is typically clean and proceeds in high yield. The formamido group is essential as it provides the final carbon atom for the formation of the imidazole ring in the subsequent cyclization step.

Step 5: Synthesis of this compound (Dehydrocyclization)

Protocol:

-

The crude 6-amino-5-formamido-1-methyl-3-methylaminouracil can be cyclized by heating.

-

Method A: Heat the solid product above its melting point (typically 200-250 °C) for a short period (15-30 minutes).

-

Method B: Reflux the formylated intermediate in a high-boiling solvent such as formamide or in a mixture of formamide and formic acid.

-

After cooling, the crude this compound can be purified by recrystallization from water or an alcohol-water mixture.

Trustworthiness: The dehydrocyclization is a thermally or acid-catalyzed intramolecular condensation reaction that results in the formation of the imidazole ring of the xanthine core. The choice of method depends on the scale of the reaction and the stability of the intermediate. Direct heating is often suitable for small-scale syntheses, while refluxing in a high-boiling solvent can provide better control for larger batches.

Visualizing the Experimental Workflow

Sources

Introduction: Unveiling a Novel Methylxanthine in Neuronal Research

An In-depth Technical Guide to the Biological Activity of 3,9-Dimethylxanthine in Neuronal Cells

Methylxanthines are a class of purine alkaloids widely recognized for their diverse pharmacological effects on the central nervous system.[1][2][3] Compounds such as caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) are extensively studied for their roles as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.[4][5][6] This guide focuses on a lesser-known structural isomer, this compound. While its synthesis has been documented, its specific biological activities and potential therapeutic applications in the context of neuronal function remain largely unexplored.[7]

As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating the neuronal effects of this compound. We will synthesize established principles from well-known methylxanthines to propose a logical, field-proven investigative workflow. This guide will detail not just the "what" but the "why" behind experimental choices, providing robust, self-validating protocols to ensure data integrity and accelerate discovery.

Pillar 1: The Core Mechanisms of Action for Methylxanthines

The biological effects of methylxanthines are primarily attributed to two key molecular mechanisms: the antagonism of adenosine receptors and the non-selective inhibition of phosphodiesterase enzymes.[1][3][5][8] These actions disrupt native signaling cascades, leading to modulated neuronal firing, altered neurotransmitter release, and changes in intracellular second messengers.

Adenosine Receptor Antagonism

Adenosine is a critical neuromodulator that, upon binding to its G protein-coupled receptors (A1, A2A, A2B, and A3), generally exerts an inhibitory effect on neuronal activity.[5][9] By competitively blocking these receptors, methylxanthines prevent adenosine binding, thereby disinhibiting the neuron and leading to increased neuronal excitability and the release of various neurotransmitters.[5][9][10] The stimulant properties of caffeine are a classic example of this mechanism in action.[9]

Phosphodiesterase (PDE) Inhibition

PDEs are enzymes that hydrolyze cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][11] By inhibiting these enzymes, methylxanthines lead to an accumulation of intracellular cAMP and cGMP.[11] In neuronal cells, this can influence a wide array of downstream processes, including gene expression, ion channel function, and inflammatory responses.[1]

The diagram below illustrates these dual mechanisms of action, which serve as the foundational hypothesis for investigating this compound.

Pillar 2: A Framework for Experimental Investigation

To characterize the biological activity of this compound, a tiered approach starting with fundamental safety and moving toward specific functional outcomes is recommended.

Foundational Analysis: Neuronal Viability and Cytotoxicity

Expert Rationale: The first and most critical step in evaluating any novel compound is to determine its effect on cell health. This establishes a therapeutic window—a range of concentrations that are non-toxic and can be used for subsequent functional assays. A compound that is toxic at the concentrations required for a biological effect is not a viable therapeutic candidate. We employ assays that measure metabolic activity or membrane integrity as robust indicators of cell viability.[12][13][14]

Workflow: Neuronal Viability Assessment

Protocol: MTS Assay for Neuronal Cell Viability

This protocol uses a colorimetric method to quantify viable cells based on the reduction of the MTS tetrazolium compound by metabolically active cells.[13]

-

Cell Plating: Seed neuronal cells (e.g., SH-SY5Y human neuroblastoma line) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubation: Culture for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., 1% Triton X-100).

-

Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2X compound stocks to achieve the final 1X concentration.

-

Exposure: Incubate the plate for 24-48 hours.

-

Assay: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) directly to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

-

Measurement: Record the absorbance at 490 nm using a microplate reader.

-

Analysis:

-

Subtract the average absorbance of media-only wells (background).

-

Calculate the percentage of viability for each concentration relative to the vehicle control: (% Viability) = (Abs_sample / Abs_vehicle) * 100.

-

Plot the dose-response curve and determine the IC₅₀ (concentration causing 50% inhibition of viability).

-

Data Presentation: Sample Viability Data

| Concentration (µM) | Mean Absorbance (490nm) | Std. Deviation | % Viability vs. Vehicle |

| Vehicle (0) | 1.25 | 0.08 | 100% |

| 1 | 1.22 | 0.09 | 97.6% |

| 10 | 1.19 | 0.07 | 95.2% |

| 50 | 1.15 | 0.10 | 92.0% |

| 100 | 0.98 | 0.11 | 78.4% |

| 250 | 0.65 | 0.06 | 52.0% |

| 500 | 0.21 | 0.04 | 16.8% |

Functional Analysis: Intracellular Calcium Imaging

Expert Rationale: Intracellular calcium (Ca²⁺) is a ubiquitous second messenger critical for neuronal function, triggering processes from neurotransmitter release to gene expression.[15][16] Calcium imaging allows for real-time monitoring of changes in intracellular Ca²⁺ concentration in response to a compound, providing a dynamic readout of neuronal excitation and signaling pathway activation.[15][17][18] An increase in intracellular Ca²⁺ could indicate that this compound is promoting neuronal depolarization, a hallmark of stimulant activity.

Workflow: Intracellular Calcium Imaging

Protocol: Calcium Imaging with Fluo-4 AM

This protocol uses a single-wavelength fluorescent dye that increases its emission intensity upon binding to Ca²⁺.

-

Cell Plating: Seed neuronal cells on 35 mm glass-bottom imaging dishes. Culture until they reach 70-80% confluency.

-

Dye Loading: Prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in a physiological saline solution (e.g., HBSS).

-

Incubation: Replace the culture medium with the loading buffer and incubate for 30-45 minutes at 37°C (or room temperature, depending on the cell type) in the dark.

-

Wash: Gently wash the cells three times with fresh saline solution to remove extracellular dye. Add fresh saline for imaging.

-

Imaging Setup: Place the dish on the stage of an inverted fluorescence microscope equipped with a camera and appropriate filters for Fluo-4 (Excitation ~495 nm / Emission ~515 nm).

-

Baseline Recording: Acquire baseline fluorescence images at a set frequency (e.g., 1 frame every 5 seconds) for 2-3 minutes.

-

Compound Application: Add this compound to the dish to reach the desired final concentration (a non-toxic concentration determined from the viability assay).

-

Response Recording: Continue acquiring images for 5-10 minutes to capture the full calcium response.

-

Positive Control: At the end of the experiment, add a high concentration of KCl (e.g., 50 mM) or a calcium ionophore like Ionomycin to elicit a maximal Ca²⁺ response, confirming cell health and dye loading.

-

Analysis:

-

Select regions of interest (ROIs) around individual cell bodies.

-

Measure the mean fluorescence intensity for each ROI in every frame.

-

Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F is the intensity at a given time point and F₀ is the average baseline intensity.

-

Plot ΔF/F₀ over time to visualize the calcium transient.

-

Mechanistic Analysis: Neurotransmitter Release

Expert Rationale: A primary consequence of adenosine receptor antagonism is the modulation of neurotransmitter release.[19][20] For example, blocking inhibitory A1 receptors can enhance the release of excitatory neurotransmitters like glutamate and acetylcholine. Measuring changes in the extracellular concentration of key neurotransmitters after exposure to this compound provides direct evidence of its impact on synaptic communication. High-Performance Liquid Chromatography (HPLC) is a gold-standard technique for accurately quantifying these molecules.[21]

Protocol: Quantifying Neurotransmitter Release from Cell Cultures via HPLC

-

Cell Culture: Grow neuronal cells (e.g., PC12 cells for dopamine studies) in 6-well plates to near confluency.[19]

-

Pre-incubation: Gently wash the cells twice with a pre-warmed, low-potassium physiological salt solution.

-

Basal Release: Add 1 mL of the low-potassium solution and incubate for 15 minutes. Collect this supernatant—this is the "basal release" sample.

-

Stimulated Release (Control): Wash the cells again. Add 1 mL of a high-potassium (e.g., 56 mM KCl) solution to depolarize the cells and stimulate neurotransmitter release. Incubate for 15 minutes and collect the supernatant.

-

Drug Treatment: Wash the cells again and allow them to rest in low-potassium solution for 20 minutes. Then, incubate the cells with a solution containing the desired concentration of this compound for 30 minutes.

-

Stimulated Release (Treated): After the drug incubation, stimulate the cells again with the high-potassium solution (containing this compound). Collect the supernatant after 15 minutes.

-

Sample Preparation: Immediately add an antioxidant (like sodium metabisulfite) to all collected samples to prevent neurotransmitter degradation. Centrifuge to remove any cellular debris and transfer the supernatant to new tubes. Store at -80°C until analysis.

-

HPLC Analysis: Analyze the samples using HPLC with electrochemical detection, which is highly sensitive for monoamine neurotransmitters.[21]

-

Data Analysis: Quantify the concentration of the neurotransmitter of interest (e.g., dopamine) by comparing the peak area to a standard curve. Normalize the amount of neurotransmitter released to the total protein content in each well. Compare the stimulated release in treated vs. untreated conditions.

Pillar 3: Comparative Analysis and Future Directions

To contextualize the findings for this compound, its potency should be compared against well-characterized methylxanthines.

Comparative Pharmacological Data of Common Methylxanthines (Literature Values)

| Compound | A1 Receptor Affinity (Ki, µM) | A2A Receptor Affinity (Ki, µM) | PDE Inhibition (Ki, µM) | Primary CNS Effect |

| Theophylline | 14[22] | 14[22] | 100[22] | Stimulant[9] |

| Caffeine | 50[10] | 27-80[23] | ~400 | Stimulant[9] |

| Paraxanthine | 40-65[23] | 40[23] | ~100 | Stimulant[24] |

| Theobromine | 150-280[10][23] | >1000[23] | ~700 | Weak Stimulant[6] |

| This compound | To Be Determined | To Be Determined | To Be Determined | To Be Determined |

Future Directions & Therapeutic Potential The data generated from this investigative framework will elucidate the neuronal profile of this compound.

-

Neuroprotection: If this compound demonstrates an ability to protect neurons from excitotoxicity or oxidative stress (which can be tested in extensions of the viability assays), it could be a candidate for research in neurodegenerative diseases like Parkinson's or Alzheimer's disease.[1][25]

-

Cognitive Enhancement: Should the compound prove to be a potent and selective adenosine receptor antagonist with low toxicity, it could be explored for its potential as a cognitive enhancer or a treatment for conditions involving attention deficits.

-

Neuroinflammation: Given that methylxanthines possess anti-inflammatory properties, future studies could explore the effect of this compound on inflammatory cytokine release from microglia and astrocytes.[1][3]

This structured, hypothesis-driven approach provides a robust pathway to thoroughly characterize the biological activity of this compound in neuronal cells, paving the way for potential new discoveries in neuroscience and pharmacology.

References

-

Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.18. Available from: [Link]

-

Vázquez-López, A., et al. (2020). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. ACS Chemical Neuroscience, 11(15), 2216-2232. Available from: [Link]

-

Ghayoumi, A., et al. (2021). A Review of Neurotransmitters Sensing Methods for Neuro-Engineering Research. Sensors, 21(16), 5337. Available from: [Link]

-

NeuroProof. Neuronal Cell viability and cytotoxicity assays. NeuroProof. Available from: [Link]

-

Springer Nature Experiments. Calcium Imaging Protocols and Methods. Springer Nature. Available from: [Link]

-

Normandin, M. D., et al. (2020). Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging. Frontiers in Neuroscience, 14, 792. Available from: [Link]

-

Lutas, A., & Yellen, G. (2013). Interpreting in vivo calcium signals from neuronal cell bodies, axons, and dendrites: a review. Journal of Biomedical Optics, 18(3), 030901. Available from: [Link]

-

JoVE. (2023). Video: Calcium Imaging in Neurons Using Fura-2. Journal of Visualized Experiments. Available from: [Link]

-

Brunton, B. W. (2024). Optical Methods in Neuroscience: Calcium Imaging, Optogenetics. YouTube. Available from: [Link]

-

Rhim, H., et al. (2020). A simple Ca2+-imaging approach to neural network analysis in cultured neurons. bioRxiv. Available from: [Link]

-

National Center for Biotechnology Information. Theophylline. PubChem Compound Summary for CID 2153. Available from: [Link]

-

Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences, 80(7), 2077-2081. Available from: [Link]

-

LITFL. Phosphodiesterase Inhibitors / Methylxanthines. LITFL.com. Available from: [Link]

-

Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptors and behavioral actions of methylxanthines. Proceedings of the National Academy of Sciences, 78(5), 3260-3264. Available from: [Link]

-

StudySmarter. Neurotransmitter Release: Mechanism & Cycle. StudySmarter. Available from: [Link]

-

Zlatkov, A., et al. (2000). Synthesis, brain antihypoxic activity and cell neuroprotection of 1-substituted-3,7-dimethylxanthines. European Journal of Medicinal Chemistry, 35(10), 941-948. Available from: [Link]

-

Jacobson, K. A., & Müller, C. E. (2016). Xanthines as Adenosine Receptor Antagonists. Handbook of experimental pharmacology, 233, 131–166. Available from: [Link]

-

Youssif, S., et al. (2002). A Novel Synthesis of 3,9-Dialkyl and 8-Aryl-3,9-dimethylxanthines. Bulletin of the Korean Chemical Society, 23(3), 374-378. Available from: [Link]

-

Janitschke, D., et al. (2021). Methylxanthines and Neurodegenerative Diseases: An Update. Nutrients, 13(3), 803. Available from: [Link]

-

PinPick. Adenosine receptors and behavioral actions of methylxanthines. PinPick. Available from: [Link]

-

Fredholm, B. B., et al. (1983). Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines. Cellular and Molecular Neurobiology, 3(3), 229-243. Available from: [Link]

-

Rivera-Oliver, M., & Díaz-Ríos, M. (2014). Methylxanthines: Potential Therapeutic Agents for Glioblastoma. Journal of caffeine research, 4(3), 73–83. Available from: [Link]

-

Grimm, M. O. W., et al. (2022). Methylxanthines Induce a Change in the AD/Neurodegeneration-Linked Lipid Profile in Neuroblastoma Cells. International Journal of Molecular Sciences, 23(4), 2269. Available from: [Link]

-

Ferré, S. (2016). Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans. Frontiers in Neuroscience, 10, 175. Available from: [Link]

-

Kou, T., et al. (2025). 1-Methylxanthine enhances memory and neurotransmitter levels. Heliyon, 11(1), e33458. Available from: [Link]

-

Eldridge, F. L., & Millhorn, D. E. (1982). Mechanism of respiratory effects of methylxanthines. Journal of Applied Physiology, 53(4), 837-843. Available from: [Link]

-

Grimm, M. O. W., et al. (2021). Methylxanthines and Neurodegenerative Diseases: An Update. Nutrients, 13(3), 803. Available from: [Link]

-

ResearchGate. Methylxanthine production schemes. ResearchGate. Available from: [Link]

-

ResearchGate. DFT Study and Biological Activity of Some Methylxanthines. ResearchGate. Available from: [Link]

-

Pîrvu, L., et al. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. Farmacia, 65(1), 10-16. Available from: [Link]

-

Stavric, B. (1988). Methylxanthines: toxicity to humans. 3. Theobromine, paraxanthine and the combined effects of methylxanthines. Food and Chemical Toxicology, 26(8), 725-733. Available from: [Link]

Sources

- 1. Methylxanthines and Neurodegenerative Diseases: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylxanthines: Potential Therapeutic Agents for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylxanthines and Neurodegenerative Diseases: An Update [mdpi.com]

- 4. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Adenosine receptors and behavioral actions of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pinpick.it [pinpick.it]

- 11. partone.litfl.com [partone.litfl.com]

- 12. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. neuroproof.com [neuroproof.com]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]

- 17. Interpreting in vivo calcium signals from neuronal cell bodies, axons, and dendrites: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 20. mdpi.com [mdpi.com]

- 21. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]

- 22. caymanchem.com [caymanchem.com]

- 23. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Methylxanthines Induce a Change in the AD/Neurodegeneration-Linked Lipid Profile in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of 3,9-Dimethylxanthine: A Technical Guide to its Presumed Mechanism of Action as a Phosphodiesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,9-Dimethylxanthine is a lesser-studied isomer within the methylxanthine family, a class of compounds renowned for their diverse pharmacological effects.[1] While its counterparts, theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine), are extensively characterized, this compound remains comparatively enigmatic. This guide synthesizes the established mechanisms of action for the methylxanthine class to build a predictive framework for understanding this compound's function as a phosphodiesterase (PDE) inhibitor. We will delve into the foundational principles of PDE inhibition, the consequential impact on cyclic nucleotide signaling pathways, and present the requisite experimental protocols for the definitive characterization of this molecule. This document serves as a technical resource, providing both a summary of current understanding and a methodological roadmap for future investigation into the specific pharmacological profile of this compound.

Introduction: The Methylxanthine Scaffold and the Significance of Isomeric Variation

Methylxanthines are a class of purine alkaloids that act as non-selective inhibitors of phosphodiesterases (PDEs) and antagonists of adenosine receptors.[1][2] The position of the methyl groups on the xanthine core profoundly influences the compound's pharmacological properties, including its potency and selectivity towards different PDE isoenzymes and adenosine receptor subtypes.[3] this compound, with methyl groups at the 3 and 9 positions, represents a unique structural variant whose specific interactions with these targets are not well-documented in publicly available literature. Understanding its mechanism of action is crucial for exploring its potential therapeutic applications.

The Core Mechanism: Phosphodiesterase Inhibition

The primary mechanism of action for methylxanthines is the competitive, non-selective inhibition of phosphodiesterase enzymes.[4] PDEs are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to their inactivation.[1] By inhibiting PDEs, this compound is presumed to prevent the degradation of cAMP and cGMP, thereby elevating their intracellular concentrations and amplifying their downstream signaling effects.[1]

The Phosphodiesterase Superfamily: A Brief Overview

There are 11 known families of PDEs (PDE1-PDE11), each with distinct substrate specificities (cAMP, cGMP, or both), regulatory properties, and tissue distribution. This diversity allows for highly localized and specific regulation of cyclic nucleotide signaling. The broad, non-selective nature of methylxanthines suggests that this compound likely inhibits multiple PDE families.[4] However, the precise selectivity profile and inhibitory potency (IC50 values) against each PDE isoenzyme remain to be experimentally determined.

Downstream Signaling Consequences of PDE Inhibition

The elevation of intracellular cAMP and cGMP levels triggers a cascade of downstream events, primarily through the activation of protein kinases.

-

cAMP-PKA Pathway: Increased cAMP levels lead to the activation of Protein Kinase A (PKA). PKA phosphorylates a multitude of substrate proteins, resulting in a wide array of physiological responses including smooth muscle relaxation (bronchodilation), increased cardiac muscle contractility, and modulation of inflammatory processes.[5]

-

cGMP-PKG Pathway: Elevated cGMP activates Protein Kinase G (PKG), which also phosphorylates various target proteins.[6] This pathway is central to vasodilation, through the relaxation of vascular smooth muscle, and plays a role in neuronal function and other physiological processes.[7]

The interplay and "crosstalk" between the cAMP and cGMP signaling pathways are complex, with some PDEs being regulated by the other cyclic nucleotide. For instance, PDE2 is allosterically activated by cGMP, leading to increased cAMP hydrolysis, while cGMP can competitively inhibit PDE3's hydrolysis of cAMP.[6][8]

Below is a diagram illustrating the central role of PDE inhibition in modulating cyclic nucleotide signaling pathways.

Adenosine Receptor Binding Assay

This assay will determine the affinity of this compound for different adenosine receptor subtypes.

Objective: To determine the binding affinity (Ki) of this compound for human adenosine A1, A2A, A2B, and A3 receptors.

Methodology: This is typically performed as a competitive radioligand binding assay.

-

Membrane Preparation: Use cell membranes expressing the specific adenosine receptor subtype.

-

Assay Setup: In a microplate, combine the cell membranes, a known radioligand for the receptor subtype (e.g., [3H]DPCPX for A1), and varying concentrations of this compound.

-

Incubation: Incubate to allow competitive binding to reach equilibrium.

-

Separation: Separate bound from unbound radioligand via rapid filtration.

-

Detection: Quantify the amount of bound radioligand using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a molecule of interest within the pharmacologically significant methylxanthine class. Based on the well-established mechanisms of its isomers, it is strongly presumed to function as a non-selective phosphodiesterase inhibitor and an adenosine receptor antagonist. However, a significant data gap exists regarding its specific potency and selectivity profile. The in-depth technical guide provided here outlines the presumed signaling pathways affected by this compound and, more importantly, provides the experimental framework necessary for its definitive characterization. Future research should prioritize conducting comprehensive PDE inhibition and adenosine receptor binding assays to elucidate the unique pharmacological properties of this compound. This will be the crucial first step in unlocking its potential for therapeutic development.

References

-

Hobbs, A. J., Moyes, A. J., Baliga, R. S., Ghedia, D., & Maclagan, D. (2014). Inhibition of Phosphodiesterase 2 Augments cGMP and cAMP Signaling to Ameliorate Pulmonary Hypertension. Circulation, 130(10), 816-827. [Link]

-

Jacobson, K. A., & Müller, C. E. (2016). Xanthines as Adenosine Receptor Antagonists. Handbook of experimental pharmacology, 232, 165–200. [Link]

-

Zaccolo, M., & Movsesian, M. A. (2017). Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases. International journal of molecular sciences, 18(9), 1848. [Link]

-

Toth, M., & Sinko, P. J. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS journal, 16(5), 1030–1041. [Link]

-

Perera, D. N., & Nikolaev, V. O. (2017). PDE2 at the crossway between cAMP and cGMP signalling in the heart. Journal of molecular and cellular cardiology, 108, 103–111. [Link]

-

Kumar, R., Kumar, P., & Kumar, M. (2021). A New Series of 1,3-Dimethylxanthine Based Adenosine A2A Receptor Antagonists as a Non-Dopaminergic Treatment of Parkinson's Disease. Current drug discovery technologies, 18(5), e26082020185360. [Link]

-

Stangherlin, A., & Gesellchen, F. (2018). Phosphodiesterases and Compartmentation of cAMP and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts. International journal of molecular sciences, 19(10), 3046. [Link]

-

Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptors and behavioral actions of methylxanthines. Proceedings of the National Academy of Sciences of the United States of America, 78(5), 3260–3264. [Link]

-

Sarella, S., & Zaccolo, M. (2017). Imaging of PDE2- and PDE3-Mediated cGMP-to-cAMP Cross-Talk in Cardiomyocytes. Frontiers in pharmacology, 8, 644. [Link]

-

Müller, C. E., & Shi, D. (1991). Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes. Naunyn-Schmiedeberg's archives of pharmacology, 344(4), 442–447. [Link]

-

An overview of methylxanthine as adenosine receptor antagonists. (2015). ResearchGate. [Link]

-

Davidson College. (n.d.). IC50 Determination. edX. [Link]

-

Francis, S. H., Blount, M. A., & Corbin, J. D. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of experimental pharmacology, (200), 237–253. [Link]

-

Housing Innovations. (2025, August 10). 5 Ways to Determine IC50 Value in Pharmacology Research. [Link]

-

Wikipedia. (2023, December 26). IC50. [Link]

-

Wells, J. N., & Miller, J. R. (1988). Methylxanthine inhibitors of phosphodiesterases. Methods in enzymology, 159, 489–496. [Link]

-

Pediaditakis, I., Efstathopoulos, P., & Zoidis, G. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 508, 30–36. [Link]

-

Page, C. P., & Spina, D. (2017). Xanthines and Phosphodiesterase Inhibitors. Handbook of experimental pharmacology, 237, 145–164. [Link]

-

ResearchGate. (n.d.). 2 General procedure for spectrophotometric inhibition assay of PDEs. [Link]

-

Page, C. P., & Spina, D. (2017). Xanthines and Phosphodiesterase Inhibitors. Handbook of experimental pharmacology, 237, 145–164. [Link]

-

ResearchGate. (n.d.). Inhibition of PrAO activity by methylxanthines. [Link]

-

Al-Samarraie, M. S., & Al-Hussainy, K. M. (2020). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules (Basel, Switzerland), 25(17), 3947. [Link]

-

ResearchGate. (2025, August 7). Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies. [Link]

-

Frontiers. (2024, August 7). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE2 at the crossway between cAMP and cGMP signalling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ahajournals.org [ahajournals.org]

- 8. mdpi.com [mdpi.com]

The Enigmatic Isomer: A Technical Guide to 3,9-Dimethylxanthine

Foreword: Charting the Unexplored Territories of Methylxanthines

In the vast and well-documented landscape of methylxanthines, a class of purine alkaloids celebrated for their diverse pharmacological activities, certain members remain shrouded in relative obscurity. While caffeine (1,3,7-trimethylxanthine) and its primary dimethylxanthine metabolites—theophylline (1,3-dimethylxanthine), theobromine (3,7-dimethylxanthine), and paraxanthine (1,7-dimethylxanthine)—have been the subjects of exhaustive research, other structural isomers offer untapped potential for novel pharmacological exploration. This guide ventures into the lesser-known territory of 3,9-dimethylxanthine , a compound that, despite its structural similarity to its more famous relatives, presents a unique profile for researchers, scientists, and drug development professionals.

This document deviates from a conventional template to provide a narrative that is both scientifically rigorous and contextually rich. We will delve into the known synthesis of this compound, place it within the broader historical and biochemical context of its isomer class, and illuminate the path for future research by highlighting the current lacunae in our understanding of its specific biological activities.

I. The Dimethylxanthine Family: A Legacy of Pharmacological Significance

The story of this compound is intrinsically linked to the broader history of xanthine alkaloids. These compounds are naturally present in a variety of plants, forming the basis of widely consumed beverages like tea, coffee, and cocoa.[1] The pharmacological effects of the most common methylxanthines are primarily attributed to two key mechanisms of action: the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[2][3]

-

Adenosine Receptor Antagonism: Adenosine is a neuromodulator that promotes sleep and relaxation by binding to its receptors (A1, A2A, A2B, and A3). Methylxanthines competitively block these receptors, leading to increased neuronal firing and the characteristic stimulant effects.[2][4]

-

Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in cellular signaling. By inhibiting PDEs, methylxanthines increase intracellular levels of cAMP and cGMP, resulting in effects such as smooth muscle relaxation (bronchodilation) and increased cardiac contractility.[2][5]

The position of the two methyl groups on the xanthine core profoundly influences the potency and selectivity of these compounds for their biological targets. This structural nuance is the very reason that isomers like this compound warrant specific investigation.

II. This compound: Unraveling its Chemical Identity

Unlike its well-known counterparts, this compound is not found in common natural sources such as tea, coffee, or cocoa. Its existence in the scientific literature is primarily as a synthetic compound, with its historical footprint being significantly smaller than that of other dimethylxanthine isomers.

A Novel Synthetic Pathway

A significant contribution to the synthesis of 3,9-disubstituted xanthines was reported in 2002 by Youssif and colleagues. Their work provides a clear and adaptable methodology for the preparation of these compounds, starting from 1-methyl-6-chlorouracil. The general scheme involves a series of reactions including nucleophilic substitution, nitrosation, reduction, formylation, and finally, dehydrocyclization to form the fused imidazole ring of the xanthine core.

Below is a detailed, step-by-step protocol adapted from the literature for the synthesis of 3,9-dialkylxanthines, which is applicable for this compound.

Experimental Protocol: Synthesis of 3,9-Dialkylxanthines

Objective: To synthesize 3,9-dialkylxanthines from 1-methyl-6-chlorouracil.

Materials:

-

1-methyl-6-chlorouracil

-

Aliphatic amines (e.g., methylamine for this compound)

-

Sodium nitrite

-

Sodium dithionite

-

Formic acid

-

Appropriate solvents (e.g., ethanol, methanol)

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization, chromatography)

Methodology:

-

Nucleophilic Substitution: React 1-methyl-6-chlorouracil with an excess of the desired aliphatic amine in a suitable solvent. This step substitutes the chlorine atom at the 6-position with the amino group.

-

Nitrosation: The resulting 6-aminouracil derivative is then treated with sodium nitrite in an acidic medium to introduce a nitroso group at the 5-position.

-

Reduction: The 5-nitroso group is subsequently reduced to an amino group, typically using a reducing agent like sodium dithionite, to yield a 5,6-diaminouracil derivative.

-

Formylation: The 5-amino group is then formylated by treatment with formic acid.

-

Dehydrocyclization: The final step involves an acid-catalyzed intramolecular cyclization (dehydration) to form the imidazole ring, yielding the 3,9-dialkylxanthine.

-

Purification: The final product is purified by recrystallization from an appropriate solvent.

This synthetic route offers a versatile platform for creating a variety of 3,9-disubstituted xanthine analogs, enabling further structure-activity relationship (SAR) studies.

III. The Pharmacological Frontier: Postulated Mechanisms and the Quest for Data

Currently, there is a notable absence of specific pharmacological data for this compound in the public domain. However, based on its structural inclusion in the methylxanthine class, we can postulate its likely mechanisms of action and compare its potential activity to its well-characterized isomers.

Expected Biological Targets

It is highly probable that this compound, like other dimethylxanthines, functions as both an adenosine receptor antagonist and a phosphodiesterase inhibitor. The critical questions for researchers revolve around its potency and selectivity for the various adenosine receptor subtypes and PDE isoforms.

The substitution at the N9 position is less common among the pharmacologically prominent methylxanthines. This structural feature could lead to a unique binding profile at adenosine receptors and the active site of phosphodiesterases, potentially offering a different spectrum of physiological effects.

A Comparative Overview of Dimethylxanthine Isomers

To appreciate the potential significance of this compound, it is instructive to compare the known pharmacological data of its isomers.

| Compound | Adenosine Receptor Affinity (Ki, µM) | PDE Inhibition | Primary Characteristics |

| Theophylline (1,3-) | A1: ~10, A2A: ~10 | Non-selective inhibitor | Bronchodilator, respiratory stimulant[6] |

| Theobromine (3,7-) | Weaker than theophylline | Weaker than theophylline | Diuretic, cardiac stimulant, vasodilator[1] |

| Paraxanthine (1,7-) | Similar to theophylline | Similar to theophylline | Primary metabolite of caffeine in humans, CNS stimulant[7] |

| 1,9-Dimethylxanthine | Weak antagonist | Not extensively characterized | Less studied isomer with potential for unique profile[8] |

| This compound | Data not available | Data not available | Uncharacterized pharmacological profile |

Note: The presented affinity values are approximate and can vary depending on the specific receptor subtype and experimental conditions.

This comparative table starkly illustrates the knowledge gap concerning this compound.

IV. Future Directions and the Imperative for Research

The lack of comprehensive data on this compound presents a compelling opportunity for original research. The following experimental workflows are proposed to systematically characterize its pharmacological profile.

Proposed Research Protocols

-

Adenosine Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of this compound for the four adenosine receptor subtypes (A1, A2A, A2B, and A3).

-

Methodology: Competitive radioligand binding assays using cell membranes expressing the specific human adenosine receptor subtypes and subtype-selective radioligands.

-

-

Phosphodiesterase Inhibition Assays:

-

Objective: To determine the inhibitory potency (IC50) of this compound against a panel of human PDE isoforms (PDE1-11).

-

Methodology: In vitro enzyme activity assays using purified recombinant human PDE enzymes and a fluorescently labeled substrate.

-

-

In Vivo Studies:

-

Objective: To assess the physiological effects of this compound in animal models.

-

Methodology: Administration of the compound to rodents to evaluate its effects on locomotor activity, cardiovascular parameters (heart rate, blood pressure), and respiratory function.

-

V. Conclusion: An Invitation to Discovery

This compound represents a frontier in methylxanthine research. While its history is not as storied as that of its isomers, its unique structure holds the promise of novel pharmacological properties. The synthetic pathways are established, and the methodologies for its characterization are well-defined. It is now incumbent upon the scientific community to undertake the systematic investigation of this enigmatic isomer. The insights gained from such studies will not only enrich our fundamental understanding of xanthine pharmacology but may also pave the way for the development of new therapeutic agents with unique and valuable clinical applications.

VI. Visualizations

Caption: General signaling pathways affected by methylxanthines.

Caption: Synthetic pathway for 3,9-dialkylxanthines.

VII. References

-

Youssif, S., El-Kafrawy, A., Bayoumy, B., & El-Bahaie, S. (2002). A Novel Synthesis of 3,9-Dialkyl and 8-Aryl-3,9-dimethylxanthines. Bulletin of the Korean Chemical Society, 23(3), 374-378.

-

LITFL. (2019). Phosphodiesterase Inhibitors / Methylxanthines. Available at: [Link]

-

Francis, S. H., Blount, M. A., & Corbin, J. D. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of experimental pharmacology, (200), 55–76.

-

Daly, J. W., Padgett, W. L., & Shamim, M. T. (1986). Analogues of caffeine and theophylline: effect of structural alterations on affinity for adenosine receptors. Journal of medicinal chemistry, 29(7), 1305–1308.

-

Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptors and behavioral actions of methylxanthines. Proceedings of the National Academy of Sciences of the United States of America, 78(5), 3260–3264.

-

Belayneh, A., & Molla, F. (2020). The effect of coffee on pharmacokinetic properties of drugs: a review. BioMed research international, 2020, 7909735.

-

National Center for Biotechnology Information. (n.d.). Theophylline. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Xanthine Derivatives. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]

-

G.S.R.S. (n.d.). This compound. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Paraxanthine. PubChem Compound Database. Available at: [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Comparative studies of 3,7-dimethyl-1-(5-oxo-hexyl)-xanthine and theophylline on cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3,9-Dimethylxanthine: Chemical Properties and Solubility

Abstract

This technical guide provides a comprehensive overview of the chemical properties and solubility of 3,9-Dimethylxanthine, a member of the methylxanthine family. While less extensively studied than its isomers theophylline and theobromine, understanding the unique characteristics of this compound is crucial for researchers in pharmacology, medicinal chemistry, and drug development. This document synthesizes the available theoretical and comparative data, outlines detailed experimental protocols for its characterization, and discusses its probable biological activities based on the well-understood pharmacology of the methylxanthine class. The guide is intended to serve as a foundational resource to stimulate and inform future research into this specific dimethylxanthine isomer.

Introduction: The Significance of Methylxanthine Isomerism

The methylxanthines, a class of purine alkaloids, are ubiquitous in nature and are widely consumed in beverages like coffee, tea, and cocoa. Their diverse pharmacological effects, primarily as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors, have led to their extensive use as stimulants and therapeutic agents.[1][2] The physiological and pharmacological profiles of well-known methylxanthines such as caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine) are well-characterized.

However, the specific properties of less common isomers, such as this compound, remain largely unexplored. The position of the methyl groups on the xanthine scaffold is a critical determinant of a molecule's physicochemical properties, metabolic fate, and interaction with biological targets.[3] Therefore, a detailed understanding of the chemical and physical characteristics of this compound is a prerequisite for elucidating its potential pharmacological uniqueness and therapeutic utility. This guide aims to bridge the current knowledge gap by providing a consolidated technical overview for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound, also known as isotheophylline, is a dimethylated derivative of xanthine with the chemical formula C₇H₈N₄O₂.[4] Its structure consists of a fused pyrimidine and imidazole ring system, with methyl groups attached to the nitrogen atoms at positions 3 and 9.

Structural and Molecular Data

A summary of the key identifiers and computed physicochemical properties for this compound is presented in Table 1. Due to a scarcity of direct experimental data, some values are compared with its well-characterized isomer, theophylline.

| Property | This compound | Theophylline (1,3-Dimethylxanthine) | Data Source |

| IUPAC Name | 3,9-dimethyl-1H-purine-2,6(3H,9H)-dione | 1,3-dimethyl-7H-purine-2,6-dione | IUPAC Nomenclature |

| Synonyms | Isotheophylline | Theocin, Elixophyllin | N/A |

| Molecular Formula | C₇H₈N₄O₂ | C₇H₈N₄O₂ | [4] |

| Molecular Weight | 180.16 g/mol | 180.16 g/mol | [4] |

| Melting Point | Data not available | 271-274 °C | [5] |

| pKa | Data not available | 8.6 | [5] |

| LogP (Predicted) | Data not available | -0.02 | [5] |

Causality Behind Property Differences: The seemingly minor shift of a methyl group from the 1-position (theophylline) to the 9-position (this compound) can significantly impact intermolecular interactions. For instance, the presence of a proton at the N-7 position in theophylline allows it to act as a weak acid.[1] In this compound, the methylation at N-9 may alter the electronic distribution within the purine ring system, potentially influencing its hydrogen bonding capabilities, and consequently its melting point and solubility.

Synthesis of this compound

While specific, optimized synthesis protocols for this compound are not widely published, a general approach for the synthesis of 3,9-dialkylxanthines has been described.[6] This methodology can be adapted for the specific synthesis of the 3,9-dimethyl analog. The synthesis typically involves a multi-step process starting from a substituted uracil derivative.

General Synthetic Pathway

A plausible synthetic route, based on published methods for analogous compounds, is outlined below.[6][7] This pathway represents a logical and established chemical strategy for the construction of the xanthine core with the desired methylation pattern.

Caption: Proposed synthetic pathway for this compound.

Solubility Profile

Predicted Solubility

Methylxanthines generally exhibit poor to moderate aqueous solubility.[5] Theophylline, for instance, is sparingly soluble in water.[5] It is anticipated that this compound will exhibit a similar low solubility in water and may have increased solubility in some polar organic solvents.

Experimental Protocol for Solubility Determination

To obtain empirical data, a standardized shake-flask method can be employed. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (synthesized and purified)

-

Volumetric flasks

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Solvents: Deionized water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials containing a known volume of each solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Equilibrate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment should be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve of this compound in the same solvent system must be prepared.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution from the calibration curve, accounting for the dilution factor. The result is expressed in mg/mL or mol/L.

-

Caption: Workflow for the experimental determination of solubility.

Analytical Characterization

A robust analytical characterization is essential to confirm the identity and purity of synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The chemical shifts and coupling constants of the protons and carbons will provide definitive evidence for the placement of the methyl groups at the N-3 and N-9 positions.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the compound.[8][9]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of this compound in a given solvent will show characteristic absorbance maxima, which can be used for quantification.[10]

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the standard for assessing the purity of methylxanthines and for their quantification in various matrices.[11]

Predicted Biological Activity and Signaling Pathways

While direct pharmacological studies on this compound are limited, its biological activity can be inferred from the well-established mechanisms of action of other dimethylxanthines.[1][2]

Primary Mechanisms of Action

The principal pharmacological effects of methylxanthines are mediated through two primary mechanisms:

-

Antagonism of Adenosine Receptors: Methylxanthines are competitive antagonists at A₁ and A₂ₐ adenosine receptors.[3] By blocking the inhibitory effects of adenosine, they lead to increased neuronal firing and the release of various neurotransmitters, resulting in central nervous system stimulation.

-

Inhibition of Phosphodiesterases (PDEs): Methylxanthines are non-selective inhibitors of PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[12] Inhibition of PDEs leads to an accumulation of these second messengers, resulting in a range of physiological responses, including smooth muscle relaxation (bronchodilation) and cardiac stimulation.

Caption: General signaling pathways of methylxanthines.

The specific affinity of this compound for different adenosine receptor subtypes and its inhibitory potency against various PDE isoforms would need to be determined experimentally to fully understand its pharmacological profile.

Conclusion and Future Directions

This compound represents an under-investigated member of the pharmacologically significant methylxanthine family. This guide has consolidated the available information and provided a framework for its synthesis and characterization. The lack of direct experimental data highlights a significant research opportunity. Future investigations should focus on:

-

Definitive Synthesis and Characterization: A robust and scalable synthesis of high-purity this compound is required, followed by comprehensive spectroscopic and crystallographic analysis.

-

Quantitative Physicochemical Profiling: Experimental determination of its melting point, pKa, and solubility in a range of pharmaceutically relevant solvents is essential.

-

Pharmacological Evaluation: In vitro and in vivo studies are needed to determine its affinity for adenosine receptor subtypes, its inhibitory profile against PDE isoforms, and its overall pharmacological effects.

A thorough understanding of the structure-activity relationships within the dimethylxanthine series, which can only be achieved by characterizing isomers like this compound, will be invaluable for the design of novel therapeutic agents with improved selectivity and efficacy.

References

-

Dimethylxanthine. Grokipedia. Available at: [Link]

-

Midha, K. K., Sved, S., Hossie, R. D., & McGilveray, I. J. (1977). High performance liquid chromatographic and mass spectrometric identification of dimethylxanthine metabolites of caffeine in human plasma. Biomedical mass spectrometry, 4(3), 172–177. Available at: [Link]

-

PubChem. 3-Methylxanthine. National Center for Biotechnology Information. Available at: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0329694). Available at: [Link]

-

Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. (2016). Molecules, 21(7), 969. Available at: [Link]

-

PubChem. Theophylline. National Center for Biotechnology Information. Available at: [Link]

-

Youssif, S., El-Kafrawy, A., Bayoumy, B., & El-Bahaie, S. (2002). A Novel Synthesis of 3,9-Dialkyl and 8-Aryl-3,9-dimethylxanthines. Bulletin of the Korean Chemical Society, 23(3), 374-378. Available at: [Link]

-

Martin, A., Wu, P. L., & Adjei, A. (1980). Membrane solubility parameter and in situ release of theophylline. Journal of pharmaceutical sciences, 69(5), 487–491. Available at: [Link]

-

Vlase, L., Popa, D. S., & Bodiu, M. (2012). Spectral UV and IR Determinations of new xanthine derivatives. Farmacia, 60(6), 939-946. Available at: [Link]

-

Martin, A., & Wu, P. L. (1980). Extended Hildebrand solubility approach: solubility of theophylline in polar binary solvents. Journal of pharmaceutical sciences, 69(5), 487–491. Available at: [Link]

-

Rivera-Oliver, M., & Diaz-Rios, M. (2014). Methylxanthines: Potential Therapeutic Agents for Glioblastoma. BioMed research international, 2014, 570135. Available at: [Link]

- Katzung, B. G. (2017). Basic and Clinical Pharmacology.

- Zuo, Y., Chen, H., & Deng, Y. (2002). Simultaneous determination of catechins, caffeine and gallic acids in green, oolong, black and pu-erh teas using HPLC with a photodiode array detector. Talanta, 57(2), 307–316.

-

Ataman Kimya. 1,3-DIMETHYLXANTHINE. Available at: [Link]

-

Georgiev, K., Radeva-Ilieva, M., Stoeva, S., & Zhelev, I. (2019). Isolation, analysis and in vitro assessment of CYP3A4 inhibition by methylxanthines extracted from Pu-erh and Bancha tea leaves. Scientific reports, 9(1), 13941. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0001886). Available at: [Link]

-

Figure S6-Mass spectrum of 3-methylxanthine (iii) in positive ionization mode. ResearchGate. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092). Available at: [Link]

- Serafin, W. E. (1996). Drugs used in the treatment of asthma. In Goodman & Gilman's The Pharmacological Basis of Therapeutics (9th ed., pp. 659-682). McGraw-Hill.

- Daly, J. W., Jacobson, K. A., & Ukena, D. (1987). Adenosine receptors: development of selective agonists and antagonists. Progress in clinical and biological research, 230, 41–63.

-

Zhou, B., Ma, C., Wu, Y., He, X., Li, J., & Zeng, L. (2020). 3-Methylxanthine production through biodegradation of theobromine by Aspergillus sydowii PT-2. BMC microbiology, 20(1), 273. Available at: [Link]

- Nakagawa, H., & Suzuki, T. (1984). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Journal of chromatography.

-

GSRS. This compound. Available at: [Link]

- Wang, L., Wang, Y., Ruan, J., Cui, H., & Zhao, C. (2020). High-performance colorimetric sensor based on PtRu bimetallic nanozyme for xanthine analysis. Analytica chimica acta, 1139, 137–144.

- Cui, X., & Lu, F. (2020). Molecular structure analysis of xanthine alkaloids using terahertz spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 240, 118579.

-

Kumar, A., & Sharma, S. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. ChemistrySelect, 7(42), e202202951. Available at: [Link]

-

Galkin, A. V., Galkina, I. V., & Krivenko, A. P. (2022). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules (Basel, Switzerland), 27(19), 6271. Available at: [Link]

-

Dash, S. S., & Gummadi, S. N. (2016). Methylxanthine production schemes. a Example of generalized synthetic... ResearchGate. Available at: [Link]

-

Ali, I., Wani, W. A., Haque, A., & Saleem, K. (2012). Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA. PloS one, 7(12), e50019. Available at: [Link]

-

Chen, Y. F., Hsieh, Y. S., Chen, Y. H., & Huang, C. M. (2021). Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines. PloS one, 16(3), e0248281. Available at: [Link]

-

Galkin, A. V., Galkina, I. V., & Krivenko, A. P. (2022). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules (Basel, Switzerland), 27(19), 6271. Available at: [Link]

-

Ataman Kimya. 1,3-DIMETHYLXANTHINE. Available at: [Link]

-

Al-Samarrai, A. H. (2022). Methylxanthines: Caffeine, Theobromine, Theophylline. ResearchGate. Available at: [Link]

-

Li, Y., Wang, J., Zhang, Y., & Zhang, J. (2024). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. RSC advances, 14(3), 1836–1846. Available at: [Link]

-

LookChem. Cas 58-55-9,Theophylline. Available at: [Link]

- Reddy, G. S., & Reddy, M. R. (2022). Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. The Journal of organic chemistry, 87(15), 10185–10195.

-

science-softCon. UV/Vis+ Photochemistry Database. Available at: [Link]

Sources

- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High performance liquid chromatographic and mass spectrometric identification of dimethylxanthine metabolites of caffeine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Methylxanthine | C6H6N4O2 | CID 70639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. farmaciajournal.com [farmaciajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. grokipedia.com [grokipedia.com]

The Strategic Derivatization of 3,9-Dimethylxanthine: A Technical Guide for Advanced Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 3,9-dimethylxanthine and its derivatives, moving beyond foundational knowledge to deliver actionable insights for contemporary drug discovery programs. As a Senior Application Scientist, the following has been structured to elucidate the causal relationships behind experimental designs and to ground all claims in verifiable, authoritative sources.

Executive Summary

This compound, a less-explored isomer of the well-known methylxanthines theophylline and theobromine, presents a unique scaffold for medicinal chemistry. Its distinct substitution pattern offers opportunities for novel structure-activity relationships (SAR) and the development of therapeutic agents with potentially improved selectivity and pharmacological profiles. This document details the synthetic strategies for creating diverse this compound libraries, outlines robust protocols for their biological evaluation, and explores their promising applications in areas such as neurodegenerative diseases, oncology, and inflammatory disorders.

The this compound Core: A Scaffold of Untapped Potential

The xanthine core is a "privileged structure" in medicinal chemistry, known for its interactions with key biological targets. While the 1,3-, 3,7-, and 1,7-dimethylxanthine isomers have been extensively studied, the 3,9-dimethyl arrangement offers a different spatial orientation of methyl groups, which can significantly alter binding affinities and downstream signaling.

The primary mechanisms of action for methylxanthines involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1] These pathways are central to a multitude of physiological processes, making their modulation a key strategy in treating a wide range of diseases.[2]

Mechanism of Action: Dual Targeting of Adenosine Receptors and Phosphodiesterases

This compound derivatives, like other methylxanthines, are expected to exert their effects through two primary, interconnected pathways:

-